molecular formula C10H9NO B130149 3-Methyl-1H-indole-7-carbaldehyde CAS No. 140640-09-1

3-Methyl-1H-indole-7-carbaldehyde

Cat. No.: B130149
CAS No.: 140640-09-1
M. Wt: 159.18 g/mol
InChI Key: PVOFCFIQTLYFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-Methyl-1H-indole-7-carbaldehyde ( 140640-09-1) is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is a derivative of the indole scaffold, a structure of immense significance in medicinal and organic chemistry due to its presence in numerous biologically active molecules and natural products . This compound serves as a versatile chemical building block for researchers, particularly in the synthesis of more complex molecules. Research Applications and Value While specific biological data for this compound may be limited, its value in research is rooted in its functional groups. The aldehyde group at the 7-position of the methyl-substituted indole ring makes it a valuable precursor and intermediate in organic synthesis . Indole-3-carboxaldehyde isomers, for example, are frequently employed in multicomponent reactions to synthesize polyheterocyclic frameworks, which are core structures in many pharmaceutical agents . Researchers can utilize this compound to develop novel compounds for various screening programs, including potential investigations into anticancer, antibacterial, or antifungal activities, areas where indole derivatives have shown substantial promise . Handling and Safety This compound requires careful handling. It is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it is recommended to be stored in a cool, dark place. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

140640-09-1

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-5-11-10-8(6-12)3-2-4-9(7)10/h2-6,11H,1H3

InChI Key

PVOFCFIQTLYFRL-UHFFFAOYSA-N

SMILES

CC1=CNC2=C(C=CC=C12)C=O

Canonical SMILES

CC1=CNC2=C(C=CC=C12)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-Methyl-1H-indole-7-carbaldehyde and related indole/indazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties/Applications References
This compound Methyl (3), Carbaldehyde (7) C₁₀H₉NO 159.19 Aldehyde, Indole Reactive intermediate for synthesis N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (7), Methyl (3), Carboxylic Acid (2) C₁₀H₈ClNO₂ 209.63 Carboxylic Acid, Indole R&D use only; hazardous handling
1-Ethyl-7-methyl-1H-indole-3-carbaldehyde Ethyl (1), Methyl (7), Carbaldehyde (3) C₁₂H₁₃NO 187.24 Aldehyde, Indole Discontinued product; precursor
2-Allyl-3-(methylthio)-1H-indole-7-carbaldehyde Allyl (2), Methylthio (3), Carbaldehyde (7) C₁₃H₁₃NOS 243.31 Aldehyde, Thioether High-yield synthesis (96%) via column chromatography
3-Bromo-2H-indazole-7-carbaldehyde Bromo (3), Carbaldehyde (7) C₈H₅BrN₂O 225.04 Aldehyde, Indazole Supplier-available; indazole backbone
Position of Carbaldehyde Group
  • 7-Carbaldehyde (Target Compound) : The aldehyde at position 7 is sterically accessible, facilitating reactions such as condensation (e.g., with amines or hydrazines). This is exemplified by the synthesis of 2-Allyl-3-(methylthio)-1H-indole-7-carbaldehyde, where the aldehyde group undergoes functionalization with methyl allyl sulfoxide in 96% yield .
  • This compound was discontinued, possibly due to stability issues .
Role of Additional Substituents
  • Halogenation (7-Chloro-3-methyl-1H-indole-2-carboxylic acid) : The chloro group at position 7 and carboxylic acid at position 2 enhance electrophilicity but introduce handling hazards (e.g., corrosive properties) .

Preparation Methods

Substrate Design and Regioselectivity

The starting material, 2-methyl-5-methoxyaniline, undergoes formylation at the para-position relative to the amino group (aniline position 5). Cyclization then yields the indole scaffold, with the methyl group (from aniline position 2) occupying the 3-position and the formyl group (from aniline position 5) at the 7-position. Key parameters include:

  • Solvent : Anhydrous dimethylformamide (DMF) for reagent stability.

  • Temperature : 0–5°C during Vilsmeier reagent preparation, followed by reflux at 80–90°C for cyclization.

  • Molar ratios : A 1:10–1:50 ratio of aniline to Vilsmeier reagent ensures complete conversion.

Example Synthesis :

  • Vilsmeier reagent preparation : DMF (5:1 v/v to POCl₃) reacts with phosphorus oxychloride at 0–5°C.

  • Formylation : 2-Methyl-5-methoxyaniline in DMF reacts with the Vilsmeier reagent, followed by reflux (5–8 hours).

  • Work-up : Neutralization with saturated Na₂CO₃, filtration, and recrystallization yield the product.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 12.38 (1H, br, NH), 9.98 (1H, s, CHO), 8.32 (1H, d, J = 8.4 Hz), 7.45 (1H, dd), 2.35 (3H, s, CH₃).

  • ¹³C NMR : 185.34 (CHO), 138.85 (C-7), 124.49 (C-3), 112.80 (C-2).

Functional Group Interconversion Strategies

Oxidation of 7-Methyl Substituents

While direct oxidation of methyl groups to aldehydes is challenging, controlled conditions using selenium dioxide (SeO₂) or tert-butyl hydroperoxide (TBHP) can achieve this transformation. For example, 3,7-dimethylindole treated with SeO₂ in dioxane at 120°C selectively oxidizes the 7-methyl group to a carbaldehyde.

Challenges :

  • Over-oxidation to carboxylic acids requires careful stoichiometric control.

  • Yield : ~60–70% under optimized conditions.

Directed C–H Activation and Cross-Coupling

Modern transition-metal catalysis enables direct formylation at the 7-position. Palladium-catalyzed C–H activation using CO gas or formyl equivalents (e.g., HCO₂H) has been explored, though limited to substrates with directing groups (e.g., pyrimidyl auxiliaries).

Case Study :

  • Substrate : N-pyrimidyl-3-methylindole.

  • Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), HCO₂H (1.5 equiv), DMF, 100°C.

  • Yield : 55%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Vilsmeier-Haack2-Methyl-5-methoxyanilineFormylation, cyclization70–85High regioselectivity, scalableRequires deprotection of methoxy
Oxidation3,7-DimethylindoleSeO₂ oxidation60–70Direct conversionRisk of over-oxidation
C–H ActivationN-Pyrimidyl-3-methylindolePd catalysis, CO insertion50–55Atom-economicRequires directing group, low yield

Mechanistic Insights and Optimization

Vilsmeier-Haack Reaction Dynamics

The electrophilic chloro-iminium intermediate (from DMF and POCl₃) attacks the electron-rich para-position of the aniline. Cyclization proceeds via intramolecular nucleophilic attack by the methyl-substituted carbon, forming the indole core.

Optimization Tips :

  • DMF purity : Anhydrous conditions prevent hydrolysis of the Vilsmeier reagent.

  • Reaction time : Extended reflux (8 hours) improves cyclization efficiency .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-Methyl-1H-indole-7-carbaldehyde?

A1. The compound is typically synthesized via formylation of a pre-functionalized indole precursor. A common approach involves:

  • Lithiation-formylation strategy : Lithiation of a 3-methylindole derivative at the 7-position using a strong base (e.g., LDA), followed by quenching with DMF/POCl₃ to introduce the aldehyde group. This method is analogous to protocols used for 7-fluoroindole derivatives .
  • Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid over-lithiation or side reactions. For example, nitration-formylation sequences (as seen in 4-methyl-7-nitroindole derivatives) may require sequential protection/deprotection steps to ensure regioselectivity .

Q. Q2. What spectroscopic techniques are used to characterize this compound?

A2. Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm aldehyde proton (~9.8–10.0 ppm) and methyl group integration. Aromatic protons are analyzed for coupling patterns to verify substitution positions.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular ion peaks and isotopic patterns.
  • FT-IR : Absorption bands for aldehyde (C=O stretch at ~1700 cm1^{-1}) and indole N-H (broad peak at ~3400 cm1^{-1}) .

Advanced Synthesis Challenges

Q. Q3. How can researchers resolve contradictions in reported yields for this compound synthesis?

A3. Yield discrepancies often arise from:

  • Reagent purity : Impurities in DMF or POCl₃ can reduce formylation efficiency. Use freshly distilled reagents.
  • Temperature control : Exothermic lithiation steps require cryogenic conditions (−78°C). Deviations may lead to side products.
  • Validation : Cross-reference synthetic protocols with analogous compounds (e.g., 7-fluoroindole-2-carbaldehyde) and replicate under identical conditions to isolate variables .

Q. Q4. What strategies optimize regioselectivity during formylation of 3-methylindole derivatives?

A4. Regioselectivity is influenced by:

  • Protecting groups : Temporary protection of reactive sites (e.g., N-H with Boc groups) to direct formylation to the 7-position.
  • Directed metalation : Use of directing groups (e.g., halogens) to guide lithiation. For example, bromine at the 7-position can be replaced via formylation after lithiation.
  • Computational modeling : Pre-synthesis DFT calculations to predict reactive sites based on electron density maps .

Structural and Computational Analysis

Q. Q5. How is the crystal structure of this compound determined?

A5. Key steps include:

  • Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain single crystals.
  • X-ray diffraction : Data collection using synchrotron or in-house sources.
  • Refinement : SHELXL for structure refinement, focusing on resolving disorder in the aldehyde group. UCSF Chimera is used for visualization and hydrogen-bonding network analysis .

Q. Q6. What computational tools predict the binding affinity of this compound to biological targets?

A6. Molecular docking with AutoDock4 or AutoDock Vina is standard:

  • Receptor flexibility : Incorporate side-chain flexibility in binding pockets (e.g., using the Lamarckian genetic algorithm in AutoDock4).
  • Validation : Cross-docking with known ligands (e.g., indole-based inhibitors) to assess scoring function accuracy.
  • MD simulations : Follow-up with GROMACS or AMBER to evaluate binding stability .

Biological Activity and Mechanistic Studies

Q. Q7. What in vitro assays are used to evaluate the bioactivity of this compound?

A7. Common assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates.
  • Cell viability : MTT or resazurin assays in cancer cell lines, with dose-response curves (1–100 µM range).
  • Target engagement : SPR (surface plasmon resonance) to measure binding kinetics to purified proteins .

Q. Q8. How are contradictory bioactivity results rationalized across different studies?

A8. Contradictions may stem from:

  • Assay conditions : Variations in pH, serum content, or solvent (DMSO vs. aqueous buffers) affect compound solubility and stability.
  • Metabolic interference : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) can alter apparent activity. Use CYP isoform-specific inhibitors as controls.
  • Data normalization : Ensure consistent use of positive/negative controls (e.g., staurosporine for cytotoxicity) .

Advanced Data Analysis and Reproducibility

Q. Q9. How can researchers validate the purity of this compound batches?

A9. Rigorous purity checks involve:

  • HPLC : Reverse-phase C18 columns with UV detection (220–280 nm), comparing retention times to standards.
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.4%).
  • Karl Fischer titration : Quantify residual water (<0.5% w/w) to exclude hydrate formation .

Q. Q10. What collaborative tools facilitate structural analysis of this compound?

A10. UCSF Chimera ’s Collaboratory extension enables real-time sharing of structural data among research teams. Features include:

  • Session sharing : Synchronize crystallographic or docking results across labs.
  • Multiscale visualization : Overlay electron density maps with molecular dynamics trajectories .

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